Hydroxycotinine
Overview
Description
Hydroxycotinine belongs to the class of organic compounds known as pyrrolidinylpyridines . It is a major metabolite of nicotine and is excreted as a glucuronide conjugate . The concentrations of cotinine and hydroxycotinine in body fluids can be used as markers for active smoking and as indices for secondhand smoke exposure .
Synthesis Analysis
Hydroxycotinine is a metabolite of nicotine. Nicotine is metabolized by the P450 liver enzyme CYP2A6 into cotinine, which is in turn metabolized again by the P450 enzyme into 3’-hydroxycotinine . The method for the simultaneous analysis of nicotine and its major metabolites, cotinine and 3-hydroxycotinine, includes sample pretreatment and reversed-phase HPLC separation with tandem mass spectrometric identification and quantification .Molecular Structure Analysis
The molecular formula of Hydroxycotinine is C10H12N2O2 . It consists of a pyrrolidine ring linked to a pyridine ring .Chemical Reactions Analysis
The method for the simultaneous analysis of nicotine and its major metabolites, cotinine and 3-hydroxycotinine, includes sample pretreatment and reversed-phase HPLC separation with tandem mass spectrometric identification and quantification .Physical And Chemical Properties Analysis
Hydroxycotinine has a density of 1.3±0.1 g/cm3, boiling point of 416.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 70.6±3.0 kJ/mol, and flash point of 205.7±28.7 °C .Scientific Research Applications
Metabolism and Disposition Kinetics
- Disposition Kinetics and Effects : Trans-3'-hydroxycotinine (3-HC), a major metabolite of nicotine, has been studied for its disposition kinetics in healthy smokers. The total plasma clearance of 3-HC primarily involves renal excretion and metabolism to trans-3'-hydroxycotinine glucuronide (3-HC-Gluc). These findings contribute to the understanding of nicotine metabolism and individual variability in this process (Benowitz & Jacob, 2001).
Pharmacokinetics and Biomarker Analysis
- Nicotine Metabolite Ratio in Adolescent Smokers : The rate of nicotine metabolism, including the conversion to 3-HC, may influence the progression from smoking initiation to addiction in adolescents. The ratio of serum 3-HC to cotinine, representing nicotine metabolite ratio, correlates with withdrawal symptoms and addiction levels in adolescent smokers (Rubinstein et al., 2008).
- Biomarkers for Tobacco Smoke Exposure and CYP2A6 Activity : The ratio of trans-3'-hydroxycotinine to cotinine in biofluids is a key indicator of nicotine metabolism rate, mainly catalyzed by cytochrome P450 2A6 (CYP2A6). This ratio is used to phenotype individuals for CYP2A6 activity and tailor pharmacotherapies for tobacco addiction (Jacob et al., 2011).
Environmental Monitoring and Epidemiology
- Wastewater Analysis for Tobacco Use Monitoring : Measuring levels of nicotine metabolites, including 3-HC, in urban wastewater serves as a novel approach to estimate tobacco consumption in communities. This method offers real-time data and can complement traditional epidemiological surveillance systems (Castiglioni et al., 2014).
Metabolism in Human Liver Microsomes
- Glucuronidation Studies : Research on human liver microsomes reveals that trans-3'-hydroxycotinine is predominantly excreted as its O-glucuronide in smokers' urine. This study provides insight into the metabolic pathways and enzymes involved in nicotine metabolism (Yamanaka et al., 2005).
Urine Analysis and Public Health Research
- Urine Cotinine and Hydroxycotinine Analysis : A study on US residents revealed variations in urine levels of cotinine and hydroxycotinine based on age, gender, race/ethnicity, and smoking status. This research contributes to monitoring the smoking health of the population (Jain, 2019).
Future Directions
The nicotine metabolite ratio (NMR), which is the ratio of 3’-hydroxycotinine to cotinine, has been studied for its relationship to cigarette dependence and its role in individual tailoring of smoking cessation pharmacotherapy . Further studies of the relationship between the NMR and cigarette dependence and trials of NMR-guided pharmacotherapy are needed .
properties
IUPAC Name |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKCJXZZNAUIQN-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873224 | |
Record name | trans-3'-Hydroxycotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxycotinine | |
CAS RN |
34834-67-8, 108450-02-8 | |
Record name | Hydroxycotinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxycotinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3'-Hydroxycotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34834-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-HYDROXYCOTININE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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